1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidin-2-one core, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrrolidin-2-one core: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the piperazin-1-ylcarbonyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a suitable electrophile.
Final coupling step: The final step involves coupling the intermediate with the piperidin-1-ylcarbonyl group, which can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biology: The compound can be used as a tool to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one:
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrrolidin-2-one core.
1-(4-Methylphenyl)-4-({4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}carbonyl)pyrrolidin-2-amine: Similar structure but with an amine group instead of the carbonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H34N4O3 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-[4-(4-phenylpiperazine-1-carbonyl)piperidine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H34N4O3/c1-21-7-9-25(10-8-21)32-20-23(19-26(32)33)28(35)30-13-11-22(12-14-30)27(34)31-17-15-29(16-18-31)24-5-3-2-4-6-24/h2-10,22-23H,11-20H2,1H3 |
InChI Key |
DWBPKFUDWDXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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